molecular formula C21H23N5O3 B11353152 N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]-2-nitrobenzamide

N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]-2-nitrobenzamide

Cat. No.: B11353152
M. Wt: 393.4 g/mol
InChI Key: YGLFXKHSTTUCDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-NITROBENZAMIDE is a complex organic compound that features a piperidine moiety, a benzimidazole ring, and a nitrobenzamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-NITROBENZAMIDE typically involves multiple steps, including the formation of the benzimidazole ring, the introduction of the piperidine moiety, and the attachment of the nitrobenzamide group. Common synthetic routes may include:

    Formation of Benzimidazole Ring: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperidine moiety.

    Attachment of Nitrobenzamide Group: The final step involves the coupling of the benzimidazole-piperidine intermediate with a nitrobenzamide derivative, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The benzimidazole ring can be hydrogenated to form a dihydrobenzimidazole derivative.

    Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Reduction: Hydrogenation using catalysts such as Raney nickel or platinum.

    Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.

Major Products

    Amine Derivatives: From the reduction of the nitro group.

    Dihydrobenzimidazole Derivatives: From the hydrogenation of the benzimidazole ring.

    Substituted Piperidine Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-NITROBENZAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and evodiamine, which also contain the piperidine moiety.

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which feature the benzimidazole ring.

    Nitrobenzamide Derivatives: Compounds like nitrofurantoin, which contain the nitrobenzamide group.

Uniqueness

N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-NITROBENZAMIDE is unique due to its combination of the piperidine, benzimidazole, and nitrobenzamide moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and potential therapeutic applications, making it a valuable compound in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C21H23N5O3

Molecular Weight

393.4 g/mol

IUPAC Name

N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]-2-nitrobenzamide

InChI

InChI=1S/C21H23N5O3/c1-24-19-10-9-15(22-21(27)16-7-3-4-8-18(16)26(28)29)13-17(19)23-20(24)14-25-11-5-2-6-12-25/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,22,27)

InChI Key

YGLFXKHSTTUCDC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])N=C1CN4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.